3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis . They have also been found to interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . In the context of epilepsy, they have been found to interact with various molecular targets, potentially influencing the activity of these receptors and enzymes .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
Benzothiazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis, suggesting they are likely absorbed and distributed in a manner that allows them to reach and affect the bacteria .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may have bactericidal or bacteriostatic effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, muscle relaxant activities, and more
Cellular Effects
Benzothiazole derivatives have shown to exhibit profound antimicrobial activity
Molecular Mechanism
Benzothiazole derivatives have been known to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 8-ethoxychromone-2-carbaldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry approaches to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Similar structure with potential antibacterial activity.
2-(1,3-Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Used in bacterial detection and as a fluorescent probe.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-8-ethoxy-2H-chromen-2-one is unique due to the combination of benzothiazole and chromenone structures, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-2-21-14-8-5-6-11-10-12(18(20)22-16(11)14)17-19-13-7-3-4-9-15(13)23-17/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMGYLIXABGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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